5-Amtemp-utp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

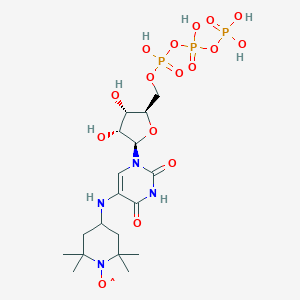

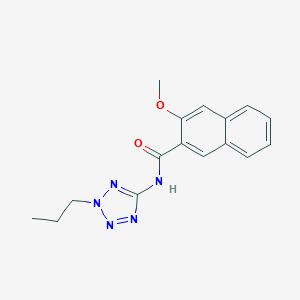

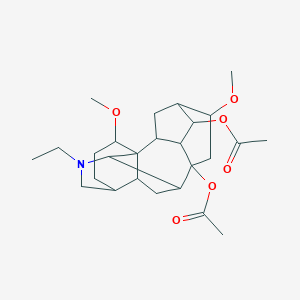

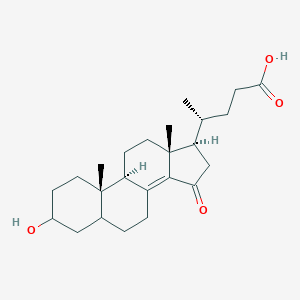

5-Amtemp-utp is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound belongs to the family of nucleotides and is known for its ability to activate purinergic receptors.

Mecanismo De Acción

The mechanism of action of 5-Amtemp-utp involves the activation of purinergic receptors, which are G protein-coupled receptors that are activated by nucleotides, such as ATP and UTP. Upon activation, purinergic receptors trigger various intracellular signaling pathways, such as the cyclic AMP (cAMP) pathway, the phospholipase C (PLC) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways regulate various physiological processes, such as neurotransmission, inflammation, and immune response.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound depend on the type of purinergic receptor that it activates. For example, activation of the P2Y1 receptor by this compound results in the release of calcium ions from intracellular stores, which leads to vasoconstriction and platelet aggregation. Activation of the P2Y2 receptor by this compound results in the release of ATP from epithelial cells, which regulates mucociliary clearance and airway hydration. Activation of the P2X7 receptor by this compound results in the formation of a membrane pore, which leads to the release of pro-inflammatory cytokines and cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 5-Amtemp-utp in lab experiments is its specificity for purinergic receptors. This allows researchers to selectively activate or inhibit purinergic receptors without affecting other signaling pathways. Another advantage is its stability and solubility, which allows for easy handling and storage. However, one of the limitations of using this compound is its cost, which can be prohibitively expensive for some research labs. Another limitation is its potential for off-target effects, which can complicate data interpretation.

Direcciones Futuras

For the study of 5-Amtemp-utp include the development of new drugs that target purinergic receptors and the study of the role of purinergic receptors in cancer.

Métodos De Síntesis

The synthesis of 5-Amtemp-utp involves several steps, including the protection of the hydroxyl groups, the coupling of the adenine and ribose moieties, and the deprotection of the hydroxyl groups. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The purity of the compound is verified using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

5-Amtemp-utp has been used in a wide range of scientific research applications, including neuroscience, pharmacology, and biochemistry. It has been shown to activate purinergic receptors, which are involved in various physiological processes, such as neurotransmission, inflammation, and immune response. In neuroscience, this compound has been used to study the role of purinergic receptors in synaptic transmission and plasticity. In pharmacology, it has been used to develop new drugs that target purinergic receptors. In biochemistry, it has been used to study the structure and function of purinergic receptors.

Propiedades

Número CAS |

136134-11-7 |

|---|---|

Fórmula molecular |

C18H32N4O16P3 |

Peso molecular |

653.4 g/mol |

InChI |

InChI=1S/C18H32N4O16P3/c1-17(2)5-9(6-18(3,4)22(17)27)19-10-7-21(16(26)20-14(10)25)15-13(24)12(23)11(36-15)8-35-40(31,32)38-41(33,34)37-39(28,29)30/h7,9,11-13,15,19,23-24H,5-6,8H2,1-4H3,(H,31,32)(H,33,34)(H,20,25,26)(H2,28,29,30)/t11-,12-,13-,15-/m1/s1 |

Clave InChI |

PMLHCCRFARTXAS-RGCMKSIDSA-N |

SMILES isomérico |

CC1(CC(CC(N1[O])(C)C)NC2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C |

SMILES |

CC1(CC(CC(N1[O])(C)C)NC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C |

SMILES canónico |

CC1(CC(CC(N1[O])(C)C)NC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C |

Sinónimos |

5-amino-(2,2,6,6-tetramethylpiperidine-N-oxyl)uridine 5'-triphosphate 5-AmTEMP-UTP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)

![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)